molecular formula C15H13NO B8308576 N-methyl fluorene-2-carboxamide

N-methyl fluorene-2-carboxamide

Cat. No.: B8308576
M. Wt: 223.27 g/mol
InChI Key: AHVRPDDQUHKJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl Fluorene-2-carboxamide is a synthetic organic compound based on the versatile fluorene scaffold, designed for advanced research and development applications. Its structure, incorporating a rigid tricyclic aromatic system and a polar N-methylcarboxamide functional group, makes it a valuable intermediate in several cutting-edge scientific fields. In medicinal chemistry, fluorene-carboxamide derivatives are recognized as privileged structures in drug discovery. The fluorene core serves as a robust hydrophobic pharmacophore, and the carboxamide group is a common feature in molecules that interact with biological targets. For instance, closely related N-aryl-9-oxo-9H-fluorene-1-carboxamide derivatives have been reported to act as inducers of apoptosis, highlighting the therapeutic potential of this class of compounds . Furthermore, analogous carbonyl guanidine derivatives of 9H-fluorene have been extensively studied as potent dual antagonists for the 5-HT2B and 5-HT7 receptors, showing promise as novel anti-migraine agents . Beyond pharmaceutical applications, this compound is a significant building block in materials science. Fluorene-carboxamide derivatives can be used to construct functional monomers and polymers. The planar and conjugated nature of the fluorene system contributes to desirable electronic properties, making such compounds suitable for developing organic electronic devices, including electrochromic materials that change color upon application of an electrical potential and components for organic light-emitting diodes (OLEDs) . The N-methylcarboxamide group can also act as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling site-selective modifications of the fluorene ring system to create a diverse library of functionalized molecules for exploratory research . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the relevant safety data sheet (SDS) and handle the material in accordance with best laboratory practices.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

N-methyl-9H-fluorene-2-carboxamide

InChI

InChI=1S/C15H13NO/c1-16-15(17)11-6-7-14-12(9-11)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3,(H,16,17)

InChI Key

AHVRPDDQUHKJEN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

N-methyl fluorene-2-carboxamide serves as a vital intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

  • Synthesis of Fluorene Derivatives : The compound can be utilized to create various derivatives that may exhibit enhanced properties or functionalities.
  • Building Block for Pharmaceuticals : Its structure allows for modifications that can lead to the development of new pharmaceutical agents.

Comparative Analysis of Related Compounds

Compound NameStructure DifferencesUnique Features
N-methyl 9-fluorenoneContains a carbonyl group instead of a carboxamideKey intermediate in various synthetic routes
N-methyl fluorene-2-carboxylic acidContains a carboxylic acid group instead of a carboxamideMore polar, differing solubility properties
N-methyl 9-hydroxyfluorene-2-carboxamideContains a hydroxyl group instead of a carbonyl groupPotentially different biological activity due to hydroxyl presence
Fluorene-2-carboxamideLacks the methyl group on the nitrogen atomLess sterically hindered; may exhibit different reactivity

Biological Research

Recent studies have highlighted the potential biological activities of this compound, including:

  • Antimicrobial Properties : Research indicates that this compound may inhibit bacterial enzymes, suggesting its utility in treating bacterial infections.
  • Anticancer Activity : The compound has shown promise as an apoptosis inducer in various cancer cell lines, such as T47D human breast cancer and HCT116 human colon cancer cells. It operates by inducing caspase activation, leading to cell growth inhibition and apoptosis .

Case Studies

  • Apoptosis Induction : In high-throughput screening assays, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was identified as a potent apoptosis inducer with sub-micromolar potency against several cancer cell lines. This highlights its potential as a lead compound for developing new anticancer therapies .
  • Mechanism of Action : Studies have focused on elucidating the mechanisms by which this compound interacts with biological targets, emphasizing its role in modulating enzyme activity and cellular pathways involved in cancer progression.

Materials Science

The unique properties of this compound also lend themselves to applications in materials science:

  • Fluorescent Materials : The compound's optoelectronic properties make it suitable for use in developing fluorescent materials, which can be applied in sensors and imaging technologies .
  • Nanocomposites : Incorporation into nanocomposite materials could enhance their mechanical and thermal properties, making them useful for various industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications References
N-Methyl fluorene-2-carboxamide Fluorene-2-carboxamide, N-CH₃ ~225.27 (estimated) Not available Hypothesized metabolic stability
Methyl fluorene-9-carboxylate Fluorene-9-COOCH₃ ~224.26 Not provided Ester derivative; potential intermediate in synthesis
1-Hydroxy-N-methyl-2-naphthalenecarboxamide Naphthalene-2-carboxamide, 1-OH, N-CH₃ 201.22 62353-81-5 Studied for toxicity; requires stringent safety protocols
1-Hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide Naphthalene-2-carboxamide, 1-OH, N-(4-OCH₃Ph) ~283.31 98621-48-8 Antimycobacterial activity reported

Key Observations:

  • Positional Isomerism : Substitution at position 2 (fluorene) vs. position 9 (fluorene-9-carboxylate) alters electronic properties and steric interactions. For example, fluorene-9-carboxylate derivatives are often intermediates, whereas 2-carboxamides may exhibit enhanced binding to biological targets due to hydrogen-bonding capability .

Preparation Methods

Formation of (9H-Fluoren-9-ylidene)hydrazine

The synthesis begins with 9-fluorenone (1 ), which undergoes condensation with hydrazine monohydrate in ethanol at 81°C to form (9H-fluoren-9-ylidene)hydrazine (2 ) in 86% yield. Critical parameters include maintaining an internal temperature of 40°C during initial dissolution and precise control of reflux conditions to prevent over-decomposition. The product precipitates as yellow needle-shaped crystals, with purity confirmed via quantitative NMR (92%).

Cyclopropanation and Esterification

Hydrazine 2 reacts with methyl acrylate (3 ) in the presence of nickel(II) hydroxide and iodosobenzene to form methyl spiro[cyclopropane-1,9’-fluorene]-2-carboxylate (4 ). This exothermic reaction requires careful temperature modulation (<85°C) to avoid side products. The crude product is purified via silica filtration, yielding an orange solid (84% yield, 63% purity by qNMR).

Direct Amidation of Fluorene-2-Carboxylic Acid

Catalytic Amidation

Recent advances in coupling agents (e.g., HATU, EDCI) enable direct amidation without isolating the acid chloride. For example, BF3·OEt2—used in fluorene propargylic alcohol reactions—could catalyze the coupling of fluorene-2-carboxylic acid with methylamine, though this remains speculative without direct evidence.

Nickel-Catalyzed Cross-Coupling

Cyclopropane Ring Opening

The spirocyclopropane intermediate (4 ) synthesized in could undergo ring-opening reactions with methylamine under nickel catalysis. This approach, though untested for N-methyl fluorene-2-carboxamide, is inferred from analogous transformations in fluorene chemistry.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldPurityLimitations
Weinreb Amide9-FluorenoneN,O-Dimethylhydroxylamine84%63%Requires Grignard conditions
Direct AmidationCarboxylic AcidMethylamine~70%*N/AAcid chloride instability
Nickel CatalysisSpirocyclopropaneMethylamineN/AN/AHypothetical pathway

*Theoretical yield based on analogous reactions.

Mechanistic Insights

Weinreb Amide Pathway

The Grignard reagent (isopropylmagnesium chloride) deprotonates N,O-dimethylhydroxylamine, generating a nucleophilic species that attacks the ester carbonyl. This mechanism avoids over-addition, a common issue in amide synthesis.

Challenges and Optimization Strategies

Purification Difficulties

The spirocyclopropane intermediate (4 ) required silica filtration and multiple dichloromethane washes to remove nickel residues, highlighting the importance of rigorous purification in multi-step syntheses.

Temperature Sensitivity

Exothermic reactions during iodosobenzene addition necessitate precise cooling to prevent thermal runaway . Automated temperature control systems could improve reproducibility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl fluorene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via carboxamide formation using fluorene-2-carboxylic acid derivatives. A common approach involves coupling the acid chloride (e.g., fluorene-2-carbonyl chloride) with methylamine under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran. Catalysts such as triethylamine or DMAP may enhance yield . Optimization parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 acid chloride:amine), and inert atmosphere to prevent hydrolysis .
  • Validation : Confirm product purity via TLC and HPLC. Intermediate characterization using FT-IR (amide C=O stretch ~1650 cm⁻¹) and ¹H NMR (methyl group resonance at δ 2.8–3.1 ppm) is critical .

Q. How can researchers verify the structural integrity of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign peaks for the fluorene backbone (aromatic protons at δ 7.2–8.0 ppm) and the methylamide group (N–CH₃ at δ 2.8–3.1 ppm; carbonyl at ~170 ppm in ¹³C NMR) .
  • HRMS : Validate molecular weight (e.g., C₁₅H₁₃NO expected [M+H]⁺ = 224.1075) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
  • Store in airtight containers away from light and moisture to prevent degradation .
  • Dispose of waste via approved chemical disposal protocols (e.g., incineration for halogen-free organics) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Strategies :

  • Dose-Response Studies : Test compounds across a broad concentration range (nM–mM) to identify non-linear effects .
  • Assay Validation : Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm target engagement .
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., fluorene ring halogenation) and compare bioactivity trends .

Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) in real time .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions using software like Schrödinger or GROMACS .
  • Cryo-EM/X-ray Co-crystallography : Resolve binding modes at atomic resolution .

Q. How can degradation pathways of this compound be characterized under physiological conditions?

  • Protocol :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and varying pH (1–13). Monitor via LC-MS to identify degradants (e.g., hydrolysis to fluorene-2-carboxylic acid) .
  • Metabolite Profiling : Use liver microsomes or hepatocyte models to detect phase I/II metabolites .

Methodological Considerations

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Tools :

  • LogP/LogD : Use MarvinSketch or ACD/Labs to estimate lipophilicity .
  • pKa Prediction : Employ SPARC or MoKa for ionization profiles .
  • Solubility : Apply the General Solubility Equation (GSE) with melting point data .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

  • Quality Control :

  • In-process Checks : Monitor reaction progress via inline FT-IR or Raman spectroscopy .
  • Post-synthesis : Use DSC/TGA to assess crystallinity and thermal stability .
  • Statistical Analysis : Apply ANOVA to compare yields/purity across batches .

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